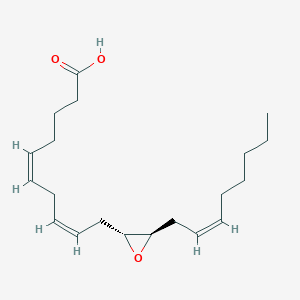

11,12-Epoxyeicosatrienoic acid, trans-

Description

Overview of Epoxyeicosatrienoic Acids (EETs) as Lipid Mediators

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipid molecules derived from the metabolism of arachidonic acid. acs.org They function as local hormones, produced directly within tissues to act on the cells that synthesize them or on nearby cells. youtube.com

EETs are crucial for maintaining cardiovascular homeostasis. nih.govfrontiersin.org Their functions are diverse and include potent vasodilating effects, anti-inflammatory properties, inhibition of platelet aggregation, and promotion of fibrinolysis. nih.govfrontiersin.org These lipid mediators are recognized for their protective effects on various organ systems, with their anti-inflammatory actions being a subject of great interest. mdpi.com Growing evidence suggests that EETs can inhibit the expression of inflammatory genes and signaling pathways in endothelial cells and monocytes. nih.gov

In the context of cardiovascular health, EETs contribute to cardioprotective mechanisms by regulating vascular tone, modulating inflammatory responses, and improving the function of heart muscle cells (cardiomyocytes). nih.govovid.com They have been shown to reduce damage from ischemia and attenuate animal models of cardiovascular risk factors. nih.govovid.com For instance, 11,12-EET can enhance the recovery of cardiac contractile function after prolonged ischemic events. nih.gov

Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. Traditionally, eicosanoid research has centered on two major metabolic pathways:

The cyclooxygenase (COX) pathway, which produces prostanoids like prostaglandins (B1171923) and thromboxanes. frontiersin.org

The lipoxygenase (LOX) pathway, which generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs). frontiersin.org

The third major pathway involves the cytochrome P450 (CYP) system, which produces EETs. frontiersin.org This pathway is often considered a "non-classic" branch of eicosanoid synthesis because knowledge of it is more limited compared to the COX and LOX pathways. acs.orgmdpi.com Unlike the well-characterized receptors for prostaglandins and leukotrienes, a specific high-affinity receptor that mediates the effects of EETs has yet to be definitively identified, adding to their unique status. acs.org

Regioisomeric Context of 11,12-Epoxyeicosatrienoic Acid

The specific identity and function of an EET are determined by which double bond of arachidonic acid is epoxidized.

Arachidonic acid is a polyunsaturated fatty acid containing four double bonds. wikipedia.org Cytochrome P450 (CYP) epoxygenases, a subset of CYP enzymes, metabolize arachidonic acid by adding an oxygen atom across one of these double bonds to form an epoxide. nih.govresearchgate.net This process results in four different regioisomers of EETs, corresponding to the four double bonds: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. mdpi.comnih.gov

The primary enzymes responsible for generating EETs belong to the CYP2C and CYP2J families. mdpi.comresearchgate.net These enzymes are expressed in various tissues, including the heart, blood vessels, kidneys, and lungs. mdpi.com Once formed, EETs can be rapidly metabolized and inactivated by an enzyme called soluble epoxide hydrolase (sEH), which converts them into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). nih.govfrontiersin.org

Table 1: Key Enzymes in the Epoxygenase Pathway

| Enzyme Family | Specific Enzymes | Primary Function |

|---|---|---|

| Cytochrome P450 (CYP) Epoxygenases | CYP2C family (e.g., CYP2C8, CYP2C9), CYP2J family (e.g., CYP2J2) | Catalyze the epoxidation of arachidonic acid to form the four EET regioisomers. frontiersin.orgresearchgate.net |

| Soluble Epoxide Hydrolase (sEH) | EPHX2 | Hydrolyzes EETs to the less biologically active dihydroxyeicosatrienoic acids (DHETs). nih.govmdpi.com |

Among the four EET regioisomers, 11,12-EET and 14,15-EET are the major ones produced in mammalian tissues, including those of humans. wikipedia.org Research has consistently shown that 11,12-EET is a particularly potent and effective mediator.

Studies have demonstrated that 11,12-EET has the greatest potency in downregulating the expression of vascular cell adhesion molecule-1 (VCAM-1) in human umbilical vein endothelial cells, an important anti-inflammatory effect. mdpi.com This action was followed in potency by 8,9-EET and 5,6-EET, while 14,15-EET showed no such effect. mdpi.com Furthermore, 11,12-EET has been highlighted for its ability to suppress the production of inflammatory cytokines and inhibit the migration of vascular smooth muscle cells and macrophages. mdpi.com

The biological actions of 11,12-EET can also be highly specific. For instance, research indicates that the 11(R),12(S)-enantiomer of 11,12-EET is particularly effective at stimulating angiogenesis and other signaling events in endothelial cells, while the 11(S),12(R)-enantiomer is inactive in these respects. nih.gov This specificity suggests the involvement of a defined receptor-mediated mechanism. nih.gov In studies on pulmonary fibrosis, the levels of 11,12-EET were the most significantly different between fibrotic and healthy lung tissues, and its application reduced key profibrotic processes. nih.gov

Table 2: Comparative Effects of EET Regioisomers

| Regioisomer | Key Research Findings |

|---|---|

| 5,6-EET | Possesses vasodilatory and anti-inflammatory properties. mdpi.com Directly induces insulin (B600854) secretion from pancreatic β-cells. nih.gov |

| 8,9-EET | Exhibits anti-inflammatory effects and inhibits endothelial apoptosis. nih.gov |

| 11,12-EET | Most potent EET at downregulating VCAM-1 expression. mdpi.com Suppresses inflammatory cytokine production and cell migration. mdpi.com Promotes recovery of cardiac function post-ischemia. nih.gov Stimulates angiogenesis. nih.gov |

| 14,15-EET | May play a role in vascular inflammation, though some studies show no anti-inflammatory effect on VCAM-1. mdpi.com Inhibits endothelial apoptosis and promotes angiogenesis through different signaling pathways than 11,12-EET. nih.gov |

Properties

CAS No. |

848760-26-9 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5Z,8Z)-10-[(2R,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19-/m1/s1 |

InChI Key |

DXOYQVHGIODESM-FYVRRLHDSA-N |

Isomeric SMILES |

CCCCC/C=C\C[C@@H]1[C@H](O1)C/C=C\C/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |

Origin of Product |

United States |

Biological Synthesis and Biosynthetic Regulation of 11,12 Epoxyeicosatrienoic Acid

Precursor Utilization and Enzymatic Conversion

The synthesis of 11,12-EET is initiated by the mobilization of its essential precursor from cellular stores and its subsequent enzymatic modification.

The primary substrate for the synthesis of all epoxyeicosatrienoic acids (EETs), including the 11,12-regioisomer, is arachidonic acid (AA). nih.govnih.gov AA is an omega-6 polyunsaturated fatty acid that is typically esterified in the sn-2 position of cellular phospholipids (B1166683). wikipedia.orgresearchgate.net In response to specific stimuli, cytosolic phospholipase A₂ (cPLA₂) is activated, which then hydrolyzes the membrane phospholipids to release free arachidonic acid, making it available for metabolism by various enzymatic pathways. nih.govresearchgate.net

Once released, arachidonic acid is metabolized by a subset of Cytochrome P450 (CYP) enzymes known as epoxygenases. nih.govwikipedia.org These enzymes catalyze the epoxidation of one of the four double bonds of arachidonic acid. wikipedia.orgnih.gov The reaction involves the insertion of a single oxygen atom to form an epoxide ring, utilizing NADPH and O₂ as co-substrates. nih.gov This biotransformation yields four primary regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.govmdpi.com While CYP epoxygenases can produce all four regioisomers, most isoforms exhibit a preference, with 11,12-EET and 14,15-EET often being the most abundant products in many tissues. wikipedia.orgnih.gov

Several specific CYP isoforms are responsible for the synthesis of EETs, with notable contributions from the CYP2C, CYP2J, and CYP3A4 families. nih.govnih.govresearchgate.net

CYP2C Family : In humans, isoforms such as CYP2C8, CYP2C9, and CYP2C19 are well-established epoxygenases. nih.govnih.govmdpi.com Studies in rats have also identified CYP2C11, CYP2C13, and CYP2C23 as efficient producers of EETs, with CYP2C23 showing the highest efficiency for producing 11,12-EET. nih.gov CYP2C19, in particular, has been identified as a major enzyme for synthesizing 11,12-EET in human M2 macrophages. mdpi.com

CYP2J Family : The human CYP2J2 isoform is a significant epoxygenase expressed in various tissues, including the heart and vascular endothelium, where it contributes to the production of 11,12-EET. nih.govresearchgate.net Overexpression of CYP2J2 has been shown to increase EET production. researchgate.net

CYP3A4 : This isoform, predominantly known for its role in drug metabolism, also metabolizes arachidonic acid to EETs. nih.gov Research has indicated that CYP3A4-dependent formation of 11,12-EET plays a role in certain cellular processes. nih.gov

Table 1: Key Human CYP450 Isoforms in 11,12-EET Synthesis

| CYP Isoform | Family | Role in 11,12-EET Synthesis | References |

|---|---|---|---|

| CYP2C8 | CYP2C | Known to convert arachidonic acid to EETs, including 11,12-EET. | nih.govnih.gov |

| CYP2C9 | CYP2C | A well-characterized epoxygenase that produces 11,12-EET. | nih.govnih.govnih.gov |

| CYP2C19 | CYP2C | Functions as a major enzyme producing 11,12-EET in specific cell types like M2 macrophages. | mdpi.com |

| CYP2J2 | CYP2J | An important epoxygenase in cardiovascular tissues that synthesizes 11,12-EET. | nih.govresearchgate.netnih.gov |

| CYP3A4 | CYP3A | Contributes to 11,12-EET biosynthesis, linking drug metabolism pathways to lipid signaling. | nih.gov |

Role of Cytochrome P450 (CYP) Epoxygenases in Biotransformation

Stereochemical Considerations in 11,12-Epoxyeicosatrienoic Acid Formation

The epoxidation of the 11,12-double bond of arachidonic acid creates a chiral center, resulting in the formation of two distinct stereoisomers, or enantiomers.

The enzymatic action of CYP epoxygenases is often enantioselective, meaning they preferentially produce one enantiomer over the other. The two enantiomers of 11,12-EET are designated as 11(R),12(S)-EET and 11(S),12(R)-EET. The degree of selectivity varies significantly between different CYP isoforms. nih.gov For instance, CYP2C8 produces a high proportion of the 11(R),12(S)-EET enantiomer. nih.gov In contrast, CYP2C9 and CYP2J2 show less selectivity in the production of this specific enantiomer. nih.gov This stereospecificity is biologically significant, as the different enantiomers can possess distinct biological activities. nih.govnih.gov For example, studies in human endothelial cells have shown that biological actions such as stimulating cell migration and tube formation are specific to the 11(R),12(S)-EET enantiomer. nih.govnih.gov

Table 2: Enantioselectivity of Human CYP Isoforms in 11,12-EET Synthesis

| CYP Isoform | Enantiomer Produced | Selectivity (% of 11(R),12(S)-EET) | References |

|---|---|---|---|

| CYP2C8 | 11(R),12(S)-EET | 81% | nih.gov |

| CYP2C9 | 11(R),12(S)-EET | 31% | nih.gov |

| CYP2J2 | 11(R),12(S)-EET | 44% | nih.gov |

Cellular and Agonist-Stimulated Regulation of 11,12-EET Production

The synthesis of 11,12-EET is not a constitutive process but is dynamically regulated by a variety of cellular signals and external agonists. The production and release of EETs from the vascular endothelium can be triggered by both chemical and physical stimuli. nih.gov Agonists such as bradykinin (B550075) and acetylcholine (B1216132), as well as physical forces like shear stress, can activate phospholipase A₂, leading to the release of arachidonic acid from the cell membrane and its subsequent conversion to EETs. researchgate.netnih.govnih.gov This agonist-induced production allows cells to rapidly generate these lipid mediators to act as local signaling molecules in response to changing physiological conditions. researchgate.netphysiology.org For example, 11,12-EET can act as an endothelium-derived hyperpolarizing factor (EDHF), causing membrane hyperpolarization and relaxation in vascular smooth muscle cells in response to stimuli. nih.govnih.gov

Phospholipase A2 Activity in Arachidonic Acid Release

The liberation of arachidonic acid from the sn-2 position of membrane phospholipids is the rate-limiting step in the biosynthesis of eicosanoids, including 11,12-EET. This crucial step is mediated by the enzyme phospholipase A2 (PLA2). nih.gov Specifically, the cytosolic isoform, cPLA2 (Group IVA PLA2), is considered a major player in releasing arachidonic acid for eicosanoid production. nih.gov The activation of cPLA2 is a key event that initiates the cascade leading to the formation of 11,12-EET. unipd.it

The activity of cPLA2 is tightly regulated, primarily by intracellular calcium concentrations and phosphorylation events. nih.gov An increase in cytosolic calcium levels promotes the translocation of cPLA2 to the membrane, where it can access its phospholipid substrates. nih.gov This calcium-dependent activation ensures that arachidonic acid is released in response to specific cellular stimuli.

Different isoforms of PLA2 may be linked to distinct cellular functions. For instance, studies have suggested that calcium-dependent PLA2 is primarily involved in mobilizing arachidonic acid for eicosanoid production. nih.gov This highlights the specificity of PLA2 isoforms in directing the metabolic fate of arachidonic acid towards pathways like the synthesis of 11,12-EET.

Key Enzymes in 11,12-EET Synthesis

| Enzyme | Function | Regulatory Factors |

|---|---|---|

| Cytosolic Phospholipase A2 (cPLA2) | Releases arachidonic acid from membrane phospholipids | Intracellular Ca2+, Phosphorylation |

| Cytochrome P450 Epoxygenases (e.g., CYP2C, CYP2J) | Convert arachidonic acid to 11,12-EET and other EETs | Substrate availability, Nitric Oxide |

Modulation by Endogenous Agonists (e.g., Bradykinin, Acetylcholine)

The synthesis of 11,12-EET is not a constitutive process but is dynamically regulated by various endogenous agonists that act on specific cell surface receptors. Bradykinin and acetylcholine are two such agonists that have been shown to modulate the production of EETs, including 11,12-EET.

Bradykinin: This inflammatory peptide stimulates the synthesis of 11,12-EET through the activation of its specific B2 receptors. nih.gov The binding of bradykinin to its receptor initiates a signaling cascade that involves G-proteins. nih.gov This G-protein-dependent pathway leads to the activation of phospholipase A2, resulting in the release of arachidonic acid and its subsequent conversion to 11,12-EET by cytochrome P450 epoxygenases. nih.govnih.gov Studies have shown that bradykinin-induced activation of phospholipase A2 can occur independently of protein kinase C activation, highlighting a direct receptor-G-protein-enzyme coupling. nih.gov The production of 11,12-EET is a key component of the endothelium-dependent hyperpolarization and vasodilation induced by bradykinin. nih.govnih.gov

Acetylcholine: Similar to bradykinin, the neurotransmitter acetylcholine can also stimulate the production of EETs, contributing to its vasodilatory effects. nih.gov Acetylcholine acts on muscarinic receptors, which are G-protein coupled receptors. nih.gov The activation of these receptors can trigger intracellular signaling pathways that lead to an increase in intracellular calcium and the activation of phospholipase A2. While the direct signaling cascade from muscarinic receptor activation to specific 11,12-EET synthesis is an area of ongoing research, the involvement of EETs in acetylcholine-induced endothelium-dependent hyperpolarization is well-established.

Modulation of 11,12-EET Synthesis by Endogenous Agonists

| Agonist | Receptor | Key Signaling Events | Outcome |

|---|---|---|---|

| Bradykinin | B2 Receptor | G-protein activation, Phospholipase A2 activation | Increased 11,12-EET synthesis |

| Acetylcholine | Muscarinic Receptor | G-protein activation, Increased intracellular Ca2+ | Stimulation of EET production |

Interplay with Other Signaling Pathways in 11,12-Epoxyeicosatrienoic Acid Synthesis

The synthesis of 11,12-EET is not an isolated event but is intricately linked with other major signaling pathways within the cell. The interaction with the nitric oxide pathway is of particular significance in regulating the activity of the enzymes responsible for 11,12-EET production.

Nitric Oxide Interactions with Cytochrome P450 Epoxygenases

Nitric oxide (NO), a key signaling molecule in the cardiovascular system, has been shown to be a potent inhibitor of cytochrome P450 enzymes, including the epoxygenases that synthesize 11,12-EET. nih.gov This inhibitory effect is a result of the direct interaction of NO with the heme iron of the cytochrome P450 enzyme. By binding to the heme prosthetic group, NO can interfere with the enzyme's ability to bind and metabolize its substrate, arachidonic acid.

Studies using NO donors have demonstrated a significant attenuation of the production of all EET regioisomers, including 11,12-EET. nih.gov This inhibition of epoxygenase activity by NO has important physiological implications, as it represents a point of cross-talk between two major vasodilatory pathways. The balance between the production of NO and EETs is crucial for the fine-tuning of vascular tone and other physiological responses. The inhibition of cytochrome P450 epoxygenases by NO is a reversible process, allowing for dynamic regulation of 11,12-EET synthesis in response to changing physiological conditions. nih.gov

Metabolism and Bioavailability Regulation of 11,12 Epoxyeicosatrienoic Acid

Soluble Epoxide Hydrolase (sEH) as a Primary Metabolic Enzyme

The biological actions of 11,12-epoxyeicosatrienoic acid (11,12-EET) are tightly controlled by its metabolic degradation. The primary enzyme responsible for this process is soluble epoxide hydrolase (sEH), a cytosolic enzyme widely expressed in mammalian tissues, including the cardiovascular system. nih.govwikipedia.orgresearchgate.net

Soluble epoxide hydrolase catalyzes the rapid hydration of 11,12-EET by adding a water molecule across the epoxide ring, converting it into its corresponding vicinal diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). researchgate.netwikipedia.orgnih.gov This conversion is a major metabolic pathway for EETs and is crucial in regulating their tissue levels. nih.govnih.gov The enzyme is found within various cells, including endothelial cells and vascular smooth muscle cells. nih.gov

While sEH metabolizes several EET regioisomers, its affinity varies; 14,15-EET is generally the preferred substrate, followed by 11,12-EET and then 8,9-EET. nih.gov Unlike the stereoselective conversion observed for other EETs, the hydration of 11,12-EET by sEH from some tissues, such as rat liver and lung, can be nonstereoselective, yielding approximately equal proportions of the R,R and S,S diol enantiomers. ahajournals.org The rate and extent of 11,12-DHET formation can be tissue-dependent. ahajournals.org

In certain cells, such as porcine aortic smooth muscle cells, 11,12-DHET can undergo further metabolism via β-oxidation to produce chain-shortened metabolites like 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD). nih.govnih.govahajournals.org

The conversion of EETs to their corresponding DHETs is widely regarded as a mechanism for biological inactivation, effectively terminating the signaling functions of the parent epoxide. nih.govresearchgate.netwikipedia.orgnih.gov However, research indicates that 11,12-DHET is not always biologically inert, and its activity is highly dependent on the specific biological context and tissue type.

In some vascular beds, 11,12-DHET retains significant activity. For example, studies on porcine coronary artery rings showed that 11,12-DHET induced vasorelaxation to a similar extent as 11,12-EET. nih.govahajournals.org Furthermore, certain DHETs have been found to dilate human coronary arteries with an efficacy that approaches that of EETs. wikipedia.org In sharp contrast, other studies have found 11,12-DHET to be inactive; in the renal microvasculature, 11,12-EET causes afferent arteriolar relaxation, whereas 11,12-DHET has no vasodilatory effect. nih.govahajournals.org

Table 1: Biological Activity of 11,12-DHET (Metabolite of 11,12-EET)

| Biological System | Observed Effect of 11,12-DHET | Finding | Citation |

|---|---|---|---|

| Porcine Coronary Artery | Vasorelaxation | Produced relaxation similar in magnitude to 11,12-EET. | nih.govahajournals.org |

| Human Coronary Artery | Vasodilation | Certain DHETs dilate arteries with efficacy approaching EETs. | wikipedia.org |

| Rat Renal Afferent Arteriole | No Effect | Did not induce vasodilation, unlike 11,12-EET. | nih.govahajournals.org |

| Murine Myeloid Cells | Promotes Maturation | Supports myelopoiesis, an effect not seen with 11,12-EET. | wikipedia.org |

| Animal Models | Angiogenesis | Promotes certain types of angiogenesis. | wikipedia.org |

Pharmacological Modulation of 11,12-Epoxyeicosatrienoic Acid Metabolism

Given the central role of sEH in the degradation of 11,12-EET, pharmacological modulation of this enzyme has emerged as a key strategy to influence the bioavailability and actions of the epoxide.

The primary pharmacological strategy to increase endogenous levels of 11,12-EET is the inhibition of sEH. nih.govuni.lu This is achieved through the use of potent and selective small-molecule sEH inhibitors (sEHIs) that block the enzyme's catalytic activity, thereby preventing the conversion of EETs to their less active DHET metabolites. nih.govnih.govpnas.org A number of these inhibitors have been developed and are used extensively in research to probe the function of the EET pathway. Examples of such inhibitors include urea-based compounds like trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) and 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA). nih.govnih.govconsensus.appnih.gov

Inhibiting sEH leads to a significant elevation in the in vivo concentrations of EETs, including 11,12-EET. nih.govnih.gov This increase in bioavailability potentiates the downstream physiological effects of the epoxides. ahajournals.org For example, sEH inhibition enhances EET-mediated vasodilation, anti-inflammatory responses, and tissue protection. nih.govnih.gov In the rabbit aorta, the sEHI AUDA was shown to augment both the vasorelaxation and smooth muscle membrane hyperpolarization induced by arachidonic acid. consensus.app

By stabilizing EETs, sEHIs can exert powerful anti-inflammatory effects. This is partly mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, an action in which 11,12-EET is particularly effective. nih.govpnas.orgnih.gov The therapeutic potential of this strategy has been demonstrated in various preclinical models, where sEH inhibition has been shown to lower blood pressure in hypertension, prevent cardiac hypertrophy, and reduce brain damage in models of ischemic stroke. ahajournals.orgnih.govnih.gov It should be noted that chronic inhibition of sEH might also shift EET metabolism toward alternative pathways, such as β-oxidation. nih.govuni.lu

Table 2: Examples of Soluble Epoxide Hydrolase (sEH) Inhibitors and Their Effects

| Inhibitor | Abbreviation | Observed Effect | Citation |

|---|---|---|---|

| trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | t-AUCB | Potentiated increase in calcium deposition in aortic rings under high-phosphate conditions. | nih.govnih.gov |

| 12-(3-adamantan-1-yl-ureido)-dodecanoic acid | AUDA | Enhanced acetylcholine- and arachidonic acid-induced relaxations in rabbit aorta. | consensus.app |

| Attenuated excitotoxicity in cortical cultures. | nih.gov | ||

| N-(1-acetyl-piperidin-4-yl)-N'-((4-trifluoromethoxy-phenyl)-carbamoyl)-urea | AUDA-BE | Reduced infarct volume in a mouse model of ischemia-reperfusion injury. | nih.gov |

Intracellular Trafficking and Esterification of 11,12-Epoxyeicosatrienoic Acid

Beyond direct enzymatic hydration, the bioavailability of 11,12-EET is also regulated by its movement within and between cells and its incorporation into cellular lipids. 11,12-EET is readily taken up by cells, where it can be metabolized or trafficked to different compartments. physiology.org

Esterified EETs are not necessarily inert; they can retain biological activity while incorporated in the lipid membrane, as demonstrated by the inhibition of cardiac Ca²⁺ channels by phospholipids (B1166683) containing EETs. nih.gov Intracellular trafficking and availability of EETs can also be influenced by fatty acid binding proteins (FABPs). These proteins can bind to EETs, which protects them from sEH-mediated degradation and may serve to regulate their access to signaling pathways or metabolic enzymes. nih.gov

Incorporation into Complex Lipids (e.g., Phospholipids, Neutral Lipids)

Once synthesized from arachidonic acid, free 11,12-EET can be rapidly incorporated and esterified into larger, more complex lipid molecules. nih.gov This process involves acyl-CoA synthetase and acyltransferase enzymes. nih.gov Studies in rodent models have demonstrated that intraperitoneally administered 11,12-EET is quickly sequestered into various lipid fractions within tissues. nih.govnih.gov

The primary destinations for this esterification are phospholipids (PLs) and neutral lipids (NLs), which include triglycerides and cholesteryl esters. nih.gov In tissues such as the liver, plasma, and adipose, a significant majority (>54%) of the administered 11,12-EET is found in these esterified forms rather than as the free acid. nih.govnih.gov For instance, in the liver, exogenous 11,12-EET is distributed among free, neutral lipid, and phospholipid pools, while in plasma and adipose tissue, it is primarily found in the free and neutral lipid pools. nih.gov This incorporation into cellular lipids is not merely a method of inactivation but also creates a reservoir of the compound. ahajournals.org

Role of Esterification in Regulating Free 11,12-Epoxyeicosatrienoic Acid Bioavailability

Esterification is a principal pathway that regulates the concentration of free, and therefore bioactive, 11,12-EET in vivo. nih.govnih.gov By sequestering the molecule into complex lipids, the cell effectively removes it from the pool available to interact with signaling targets. This storage is not permanent; the esterified 11,12-EET can be released back into its free form through the action of enzymes like phospholipase A₂. ahajournals.orgnih.gov This enzymatic release can be triggered by various stimuli, suggesting a dynamic, regulated process for mobilizing 11,12-EET from its lipid stores when needed. ahajournals.org

This mechanism contrasts with the more definitive inactivation pathway involving hydration by soluble epoxide hydrolase (sEH) to form the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). wikipedia.org Research has shown that in the initial minutes following its introduction into the system, the esterification of 11,12-EET is a more dominant metabolic fate than its degradation by sEH. nih.govnih.gov This highlights esterification as a key buffering system that controls the immediate availability and signaling capacity of 11,12-EET. nih.gov

Tissue-Specific Differences in 11,12-Epoxyeicosatrienoic Acid Distribution and Metabolism

The distribution, synthesis, and metabolism of 11,12-EET are not uniform throughout the body. nih.govresearchgate.net Different tissues exhibit distinct profiles based on the expression of specific cytochrome P450 (CYP) epoxygenase enzymes, which synthesize EETs, and the presence of metabolic enzymes like sEH. nih.govnih.gov

Regional Levels and Endogenous Synthesis (e.g., Brain, Liver)

Brain: The brain maintains its levels of 11,12-EET primarily through endogenous synthesis. nih.govnih.gov Studies have shown that circulating 11,12-EET does not cross the blood-brain barrier to a significant extent, indicating that the central nervous system relies on its own production. nih.gov CYP epoxygenases, including isoforms like CYP2C11, are expressed in various brain cells such as neurons, astrocytes, and vascular endothelium, allowing for localized synthesis. nih.govnih.gov The presence of high levels of the degrading enzyme sEH in neurons, oligodendrocytes, and astrocytes further suggests that 11,12-EET levels are tightly controlled within the brain to modulate cerebral blood flow and neuronal activity. nih.gov

Liver: The liver is a major site for both the synthesis and uptake of 11,12-EET. nih.gov It demonstrates a high capacity for producing CYP-dependent arachidonic acid metabolites. nih.gov The liver also plays a significant role in clearing and metabolizing circulating 11,12-EET, readily incorporating it into phospholipid and neutral lipid pools. nih.gov In certain pathological states, such as cirrhosis, levels of EETs in the portal circulation are elevated, where they have been shown to act as vasoconstrictors, contributing to increased portal hypertension. nih.gov

The distinct handling of 11,12-EET in different tissues underscores its diverse physiological roles, from regulating vascular tone in the liver to acting as a neuromodulator in the brain. nih.govnih.gov

Data Tables

The following tables provide a summary of research findings regarding the distribution and synthesis of 11,12-EET.

Table 1: Endogenous Distribution of 11,12-EET in Different Lipid Pools in Rat Tissues Data derived from a study on the metabolism of 11,12-EET, showing the percentage of the total compound found in each lipid fraction within a specific tissue.

| Tissue | Free Form (%) | Neutral Lipids (%) | Phospholipids (%) |

| Plasma | 46% | 54% | Not Detected |

| Liver | 13% | 33% | 54% |

| Adipose | 22% | 78% | Not Detected |

| Source: Adapted from research findings on the in vivo metabolism of d11-11(12)-EpETrE in rats. nih.gov |

Table 2: Relative Synthesis of EET Regioisomers by Human CYP Epoxygenases This table shows the approximate ratio of different EETs produced when arachidonic acid is metabolized by specific human cytochrome P450 enzymes.

| Enzyme | 8,9-EET | 11,12-EET | 14,15-EET |

| CYP2C8 | - | 1 | 1.25 |

| CYP2C9 | 2.3 | 1 | 0.5 |

| Source: Data from studies characterizing the products of human CYP epoxygenases. nih.gov |

Table 3: Comparison of 11,12-EET Levels in Human Lung Tissue This table shows the mean concentration of 11,12-EET measured in lung tissue samples from control subjects and patients with Idiopathic Pulmonary Fibrosis (IPF).

| Group | Mean Concentration (fmol/mg of lung tissue) |

| Control | 4.87 |

| IPF Patients | 2.07 |

| Source: Data from a study analyzing EETs in human lung tissue via liquid chromatography with tandem mass spectrometry. nih.gov |

Physiological and Pathophysiological Roles of 11,12 Epoxyeicosatrienoic Acid

Role in Cardiovascular Physiology

Vascular Tone Regulation and Endothelium-Derived Hyperpolarizing Factor (EDHF) Activity

11,12-Epoxyeicosatrienoic acid (11,12-EET) is a critical signaling molecule in the cardiovascular system, primarily recognized for its role in regulating vascular tone. It is considered a key Endothelium-Derived Hyperpolarizing Factor (EDHF), a substance released from the endothelium that causes hyperpolarization and subsequent relaxation of the underlying vascular smooth muscle cells. nih.govbioscience.co.uk This action is crucial for blood vessel homeostasis and the control of blood pressure.

The mechanism of 11,12-EET-induced vasodilation involves its diffusion from endothelial cells to adjacent vascular smooth muscle cells. nih.gov There, it activates large-conductance calcium-activated potassium channels (BKCa). nih.govbioscience.co.ukmdpi.com The opening of these channels leads to an efflux of potassium ions from the smooth muscle cells, causing the cell membrane to hyperpolarize. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation. nih.gov Studies in various animal models and human arteries have confirmed that 11,12-EET causes both membrane hyperpolarization and relaxation of vascular smooth muscle, effects that are blocked by inhibitors of BKCa channels. nih.govmdpi.com

In human internal mammary arteries, 11,12-EET has been identified as a primary EDHF, accounting for a significant portion of the net endothelial relaxation. bioscience.co.uk The synthesis of 11,12-EET by cytochrome P450 (CYP) epoxygenases, particularly of the CYP2C and CYP2J families, is stimulated by agonists such as bradykinin (B550075) and acetylcholine (B1216132), as well as by shear stress. nih.gov This demonstrates a dynamic and responsive system for the regulation of vascular tone.

Table 1: Research Findings on 11,12-EET and Vascular Tone Regulation

| Finding | Model/System | Key Outcome | Reference |

|---|---|---|---|

| 11,12-EET causes membrane hyperpolarization and relaxation of vascular smooth muscle. | Coronary arteries (human and animal) | Activation of large-conductance calcium-activated potassium (BKCa) channels. | nih.govmdpi.com |

| 11,12-EET is a primary EDHF in human internal mammary arteries. | Human internal mammary arteries | Accounts for approximately 40% of net endothelial relaxation. | bioscience.co.uk |

| Agonists like bradykinin and acetylcholine stimulate endothelial synthesis of 11,12-EET. | Endothelial cells | Increased production of 11,12-EET leading to vasodilation. | nih.gov |

Anti-inflammatory Actions in the Vasculature

11,12-Epoxyeicosatrienoic acid exerts potent anti-inflammatory effects within the vasculature, playing a protective role against the initiation and progression of atherosclerosis and other inflammatory vascular diseases. nih.govcaymanchem.com A primary mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for adhesion molecules and cytokines.

By inhibiting NF-κB activation, 11,12-EET effectively downregulates the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin on the surface of endothelial cells. nih.govmdpi.com This reduction in adhesion molecule expression leads to decreased adherence of leukocytes, such as monocytes, to the endothelium, a critical early step in the formation of atherosclerotic plaques. nih.govmdpi.com

Furthermore, 11,12-EET has been shown to inhibit the NLRP3 inflammasome in macrophages, which reduces the production of the pro-inflammatory cytokine interleukin-1β. It also competes with arachidonic acid for metabolism by cyclooxygenase (COX) enzymes and can inhibit the expression of COX-2, further contributing to its anti-inflammatory profile. caymanchem.com

Table 2: Research Findings on the Anti-inflammatory Actions of 11,12-EET

| Finding | Model/System | Key Outcome | Reference |

|---|---|---|---|

| 11,12-EET inhibits NF-κB activation. | Cultured endothelial cells | Attenuation of inflammatory signaling pathways. | mdpi.com |

| Downregulates the expression of VCAM-1, ICAM-1, and E-selectin. | Human umbilical vein endothelial cells (HUVECs) | Reduced leukocyte adhesion to the endothelium. | nih.govmdpi.com |

| Inhibits the NLRP3 inflammasome. | Murine macrophages | Decreased production of pro-inflammatory cytokines. |

Anti-Platelet Aggregation and Pro-Fibrinolytic Effects

In addition to its effects on the vessel wall, 11,12-EET also modulates hemostasis by inhibiting platelet aggregation and promoting fibrinolysis. nih.gov These actions contribute to maintaining blood fluidity and preventing the formation of occlusive thrombi. The anti-platelet effects of EETs, including 11,12-EET, involve the prevention of platelet adhesion and aggregation, which are critical events in the process of thrombosis. nih.gov

Table 3: Research Findings on the Anti-Platelet and Pro-Fibrinolytic Effects of 11,12-EET

| Finding | Mechanism | Key Outcome | Reference |

|---|---|---|---|

| Inhibition of platelet adhesion and aggregation. | Direct effect on platelets | Reduced thrombus formation. | nih.gov |

Influence on Vascular Smooth Muscle Cell Proliferation and Hypertrophy

The role of 11,12-EET in regulating the proliferation and hypertrophy of vascular smooth muscle cells (VSMCs) is complex and appears to be context-dependent. Some studies suggest that 11,12-EET inhibits the migration of VSMCs. nih.gov This anti-migratory effect could be beneficial in preventing the pathological remodeling of blood vessels that occurs in conditions like atherosclerosis and restenosis after angioplasty, where VSMC migration and proliferation contribute to neointima formation. The inhibition of VSMC migration by 11,12-EET has been associated with an increase in intracellular cyclic AMP (cAMP) levels and protein kinase A (PKA) activity. nih.gov

In contrast, other research indicates that EETs, including 11,12-EET, can promote the proliferation of various cell types, including endothelial cells and potentially VSMCs under certain conditions. bioscience.co.ukmedchemexpress.com This proliferative effect on endothelial cells is important for angiogenesis, the formation of new blood vessels. nih.gov The seemingly contradictory effects on VSMCs may depend on the specific experimental conditions and the physiological or pathophysiological state.

Table 4: Research Findings on the Influence of 11,12-EET on Vascular Smooth Muscle Cells

| Finding | Model/System | Key Outcome | Reference |

|---|---|---|---|

| Inhibition of vascular smooth muscle cell migration. | Rat aortic vascular smooth muscle cells | Increased intracellular cAMP and PKA activity. | nih.gov |

Cardioprotective Mechanisms (e.g., Ischemia/Reperfusion Injury, Myocardial Infarction)

11,12-Epoxyeicosatrienoic acid has demonstrated significant cardioprotective effects, particularly in the context of ischemia/reperfusion (I/R) injury and myocardial infarction. nih.gov I/R injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic area of the heart causes further damage. Administration of 11,12-EET has been shown to markedly reduce the size of the infarct (the area of dead tissue) following a period of coronary occlusion and reperfusion. nih.gov

A key mechanism underlying this cardioprotection is the activation of ATP-sensitive potassium (KATP) channels in cardiomyocytes. wikipedia.orgnih.gov The opening of these channels, particularly mitochondrial KATP channels, is believed to reduce mitochondrial calcium overload and the production of reactive oxygen species during reperfusion, thereby preserving mitochondrial function and cell viability. The protective effect of 11,12-EET against I/R injury is abolished by KATP channel antagonists, confirming the critical role of this pathway. nih.gov

Interestingly, the protective effects of 11,12-EET are observed whether it is administered before the ischemic event or just prior to reperfusion, suggesting that its primary action is to mitigate reperfusion-induced injury. nih.gov

Table 5: Research Findings on the Cardioprotective Mechanisms of 11,12-EET

| Finding | Model/System | Key Outcome | Reference |

|---|---|---|---|

| Significant reduction in myocardial infarct size. | Canine model of coronary occlusion and reperfusion | Protection against ischemia/reperfusion injury. | nih.gov |

| Cardioprotective effect is mediated by KATP channels. | In vivo animal studies | Abolition of protection by KATP channel antagonists. | nih.gov |

| Effective when administered before ischemia or at reperfusion. | Animal models of myocardial infarction | Primary action against reperfusion injury. | nih.gov |

Modulation of Cardiac Remodeling Processes (e.g., Myocardial Hypertrophy, Fibrosis, Apoptosis)

Cardiac remodeling refers to the changes in the size, shape, and function of the heart that occur in response to injury or stress, such as from a myocardial infarction or chronic hypertension. While initially adaptive, this process can become maladaptive, leading to heart failure. 11,12-EET has emerged as a protective factor against pathological cardiac remodeling.

Studies have shown that increasing the levels of 11,12-EET can attenuate myocardial hypertrophy (an increase in cardiomyocyte size), reduce cardiac fibrosis (the excessive deposition of extracellular matrix), and inhibit apoptosis (programmed cell death) of cardiomyocytes. For instance, overexpression of CYP2J2, an enzyme that produces 11,12-EET, has been found to inhibit cardiac fibrosis by interfering with the Gα12/13/RhoA/ROCK signaling pathway.

Furthermore, 11,12-EET can suppress pro-inflammatory signaling from cardiomyocytes to macrophages in the heart, thereby reducing the inflammatory component of cardiac remodeling. In the context of pulmonary fibrosis, which shares some pathological mechanisms with cardiac fibrosis, 11,12-EET has been shown to decrease the expression of pro-fibrotic markers like α-smooth muscle actin and collagen type-I by regulating TGF-β1-induced signaling.

Table 6: Research Findings on the Modulation of Cardiac Remodeling by 11,12-EET

| Finding | Model/System | Key Outcome | Reference |

|---|---|---|---|

| Attenuation of myocardial hypertrophy, fibrosis, and apoptosis. | In vivo and in vitro models of cardiac remodeling | Protective against maladaptive cardiac remodeling. | |

| Inhibition of cardiac fibrosis via the Gα12/13/RhoA/ROCK signaling pathway. | Transgenic mice with CYP2J2 overexpression | Reduced collagen deposition in the heart. | |

| Suppression of pro-inflammatory signaling from cardiomyocytes to macrophages. | Models of angiotensin II-induced heart failure | Decreased cardiac inflammation. |

Angiogenesis and Neovascularization Promotion

11,12-Epoxyeicosatrienoic acid (11,12-EET) plays a significant role in promoting the formation of new blood vessels from pre-existing ones (angiogenesis) and the development of new vascular networks (neovascularization). nih.gov This lipid signaling molecule stimulates endothelial cell migration and the formation of tube-like structures, which are critical processes in angiogenesis. nih.gov

The pro-angiogenic effects of 11,12-EET are mediated through the activation of several key signaling pathways within human endothelial progenitor cells (hEPCs). biomedicinej.com Research indicates that 11,12-EET significantly induces neovascularization by promoting the phosphorylation of phosphoinositide 3-kinase (PI3-K)/Akt, endothelial-nitric oxide synthase (e-NOS), and extracellular signal-regulated kinase 1/2 (ERK 1/2) signaling pathways. nih.govbiomedicinej.com

Furthermore, 11,12-EET upregulates the expression of proteins crucial for cell cycle progression and vascular development, including cyclin D1, cyclin-dependent kinase 4 (CDK4), and nuclear factor kappa B (NF-κB). biomedicinej.comresearchgate.net It also enhances the expression of VE-cadherin and CD31, proteins essential for endothelial cell adhesion and migration. biomedicinej.comresearchgate.net The compound has been shown to augment Rac1/RhoA signaling, which is involved in cell migration, and increase the expression of matrix metalloproteinases (MMP) -2 and -9, enzymes that facilitate tissue remodeling during angiogenesis. biomedicinej.comresearchgate.net

Under diabetic conditions, where wound healing is often impaired due to reduced angiogenesis, 11,12-EET has been shown to enhance the expression of vascular endothelial growth factor (VEGF) and CD31 in wounds, thereby improving neovascularization. mdpi.com The angiogenic response to 11,12-EET is believed to be initiated by its interaction with a specific Gs-coupled receptor on the cell surface. nih.gov

Table 1: Key Molecular Targets of 11,12-EET in Angiogenesis

| Target Molecule/Pathway | Effect of 11,12-EET | Reference |

|---|---|---|

| PI3-K/Akt Pathway | Increased Phosphorylation | nih.govbiomedicinej.com |

| e-NOS | Increased Phosphorylation | nih.govbiomedicinej.com |

| ERK 1/2 Pathway | Increased Phosphorylation | nih.govbiomedicinej.com |

| Cyclin D1 & CDK4 | Upregulated Expression | biomedicinej.comresearchgate.net |

| NF-κB | Upregulated Expression | biomedicinej.comresearchgate.net |

| VE-cadherin & CD31 | Augmented Expression | biomedicinej.comresearchgate.net |

| Rac1/RhoA Signaling | Augmented | biomedicinej.comresearchgate.net |

| MMP-2 & MMP-9 | Upregulated Expression | biomedicinej.comresearchgate.net |

Contributions to Renal Function

11,12-EET is a critical regulator of various aspects of kidney function, from blood flow to electrolyte and water balance.

11,12-EET acts as a potent vasodilator in the renal microvasculature, particularly affecting the preglomerular arterioles. nih.gov This vasodilation is achieved through the activation of large-conductance calcium-activated potassium (KCa) channels in the vascular smooth muscle cells. nih.govnih.gov The opening of these channels leads to hyperpolarization of the cell membrane, resulting in relaxation of the smooth muscle and dilation of the blood vessel. physiology.org

Studies have shown that 11,12-EET is more potent than other EET regioisomers, such as 14,15-EET, in dilating renal arterioles. ahajournals.org The signaling mechanism for this vasodilation involves the stimulation of the cAMP/PKA pathway. nih.gov Additionally, protein phosphatase 2A (PP2A) has been identified as a key player in the 11,12-EET-mediated activation of KCa channels and subsequent afferent arteriolar dilation. nih.gov In spontaneously hypertensive rats, analogs of 11,12-EET have been shown to induce renal vasodilation, highlighting its potential role in blood pressure regulation. frontiersin.org

11,12-EET plays a crucial role in maintaining salt and water homeostasis by modulating renal sodium reabsorption. nih.gov It exerts this influence primarily through its inhibitory effect on the epithelial sodium channel (ENaC) in the cortical collecting duct of the kidney. ahajournals.orgnih.gov By inhibiting ENaC, 11,12-EET reduces the reabsorption of sodium from the tubular fluid back into the bloodstream, thereby promoting sodium excretion (natriuresis). ahajournals.org

This action is particularly important in the context of dietary salt intake. An increase in dietary salt leads to an increase in renal EET levels, which is an essential response to facilitate the excretion of the excess salt and maintain normal blood pressure. nih.gov Furthermore, a high potassium diet has been shown to enhance the inhibitory effect of 11,12-EET on ENaC. nih.gov The regulation of sodium and water balance by the kidneys is a complex process involving hormones like vasopressin (ADH) and aldosterone, and 11,12-EET contributes to this intricate regulatory network. berkeley.edu

Beyond its effects on ENaC, 11,12-EET influences other aspects of renal epithelial transport. In the cortical collecting duct, it can inhibit basolateral inwardly rectifying K+ channels, leading to cell membrane depolarization. This depolarization reduces the electrochemical gradient for sodium entry through the apical membrane. ahajournals.org

Conversely, 11,12-EET can also stimulate apical large-conductance Ca2+-activated K+ channels, which may contribute to renal potassium secretion, particularly in response to a high potassium intake. ahajournals.org However, it is important to note that not all studies have observed an effect of 11,12-EET on ion transport in all renal epithelial cell models. For instance, one study using MDCK C7 cells, a distal tubular cell line, found that 11,12-EET did not affect ion transport at the concentrations tested. nih.govphysiology.org

Involvement in Pulmonary System Homeostasis

Recent research has highlighted the potential of 11,12-EET in mitigating pulmonary fibrosis, a progressive and often fatal lung disease characterized by excessive scarring of lung tissue. nih.gov Studies have shown that levels of 11,12-EET are significantly lower in the lung tissues of patients with idiopathic pulmonary fibrosis (IPF) compared to healthy controls. nih.gov

11,12-EET has demonstrated anti-fibrotic effects by inhibiting key processes in the development of fibrosis. It significantly decreases the transforming growth factor-beta 1 (TGF-β1)-induced expression of α-smooth muscle actin (α-SMA) and collagen type-I in lung fibroblasts. nih.gov TGF-β1 is a potent pro-fibrotic cytokine, and the reduction of α-SMA and collagen indicates an inhibition of fibroblast-to-myofibroblast differentiation and extracellular matrix deposition, both central to the fibrotic process.

The mechanism behind these anti-fibrotic actions involves the downregulation of TGF-β1-induced signaling pathways, specifically the phosphorylation of Smad2/3 and extracellular-signal-regulated kinase (ERK). nih.gov By inhibiting these pro-fibrotic signaling cascades, 11,12-EET can help to alleviate the progression of pulmonary fibrosis. nih.govnih.gov

Table 2: Anti-Fibrotic Actions of 11,12-EET in the Lung

| Molecular Target/Process | Effect of 11,12-EET | Reference |

|---|---|---|

| TGF-β1-induced α-SMA expression | Decreased | nih.gov |

| TGF-β1-induced Collagen Type-I expression | Decreased | nih.gov |

| TGF-β1-induced p-Smad2/3 expression | Decreased | nih.gov |

Effects on Pulmonary Artery Endothelial Cell Mitogenesis and Angiogenesis

Research on the effects of 11,12-Epoxyeicosatrienoic acid (11,12-EET) on pulmonary artery endothelial cells has yielded specific findings regarding its role in relaxation and endothelium-derived hyperpolarizing factor (EDHF)-mediated responses. A study on small porcine pulmonary arteries demonstrated that while the vasodilator bradykinin induced significant relaxation, 11,12-EET had no such effect taylorfrancis.com. This suggests that in this particular vascular bed, 11,12-EET is not likely to be a significant contributor to EDHF-mediated relaxation taylorfrancis.com. This is in contrast to its observed effects in small porcine coronary arteries, where it partially mimics the action of EDHF taylorfrancis.com.

While direct studies on 11,12-EET-induced mitogenesis in pulmonary artery endothelial cells are specific, broader research highlights the pro-angiogenic properties of EETs in various endothelial cell types. Generally, EETs, including 11,12-EET, are known to promote angiogenesis both in vitro and in vivo. nih.gov This process is partly mediated through the activation of the endothelial cell cAMP/PKA pathway, which in turn stimulates the expression of cyclooxygenase-2 (COX-2). nih.gov Furthermore, 11,12-EET has been shown to stimulate endothelial cell migration, a crucial step in angiogenesis. nih.gov In human endothelial progenitor cells, 11,12-EET induces neovasculogenesis through signaling pathways involving PI3-K/Akt and e-NOS. biomedicinej.com

| Biological Process | Effect of 11,12-EET | Underlying Mechanism | Cell/Tissue Type |

|---|---|---|---|

| Relaxation | No effect | Unlikely to be involved in EDHF-mediated response | Small porcine pulmonary arteries |

| Angiogenesis | Promotes | Activation of cAMP/PKA pathway, stimulation of COX-2 expression | General endothelial cells |

| Neovasculogenesis | Induces | Phosphorylation of PI3-K/Akt and e-NOS signaling pathways | Human endothelial progenitor cells |

Neuroprotective Actions of 11,12-Epoxyeicosatrienoic Acid

Role in Cerebral Circulation Regulation

11,12-EET plays a significant role in the regulation of cerebral blood flow. It has been identified as a potent vasodilator of cerebral arteries. nih.gov Studies on cat cerebral arteries have shown that 11,12-EET, along with other EETs, dilates these arteries in a dose-dependent manner. physiology.org This vasodilatory effect is mediated through the activation of K+ channels in vascular muscle cells. physiology.org The opening of these channels leads to hyperpolarization and relaxation of the smooth muscle, resulting in increased blood flow. nih.gov

Furthermore, 11,12-EET is involved in the complex process of neurovascular coupling, which links neuronal activity to changes in cerebral blood flow. nih.gov Astrocytes, a type of glial cell in the brain, release vasoactive metabolites of arachidonic acid, including EETs, in response to neuronal activity. researchgate.net These EETs then act on adjacent blood vessels to regulate their diameter and, consequently, local blood flow. researchgate.net

Protection of Neuronal Function and Cerebral Microvascular Endothelial Cells

The neuroprotective effects of 11,12-EET extend to the cellular level, safeguarding both neurons and the endothelial cells that form the blood-brain barrier. 11,12-EET is one of the most abundant EETs found in brain tissue. nih.gov Research has indicated that EETs, in general, can protect neuronal function. nih.gov During conditions of stress or injury, such as cerebral ischemia, the EET signaling pathway is upregulated, providing a protective effect on various brain cells, including neurons and vascular cells. nih.gov

Specifically concerning cerebral microvascular endothelial cells, EETs have been shown to have protective effects against injury. nih.gov While much of the detailed research has focused on 14,15-EET, the significant presence of 11,12-EET in the brain suggests its involvement in these protective mechanisms. nih.gov

Influence on Tissue Regeneration and Wound Healing

Enhancement of Wound Healing and Neovascularization

11,12-EET has demonstrated a significant capacity to enhance tissue regeneration and wound healing, particularly in compromised conditions such as diabetes and ischemia. nih.govplos.org In diabetic mice, local application of 11,12-EET significantly accelerated wound closure. nih.govnih.gov This improvement is largely attributed to its potent pro-angiogenic effects. 11,12-EET enhances neovascularization by increasing the expression of key angiogenic factors. nih.gov

Studies have shown that 11,12-EET treatment leads to a significant elevation of Vascular Endothelial Growth Factor (VEGF) and CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1 or PECAM-1), a marker for endothelial cells, in the early stages of wound healing. nih.govnih.gov In ischemic wounds, both 11,12-EET and 14,15-EET have been found to rescue deteriorated wound healing by enhancing neovascularization and modulating the inflammatory response. plos.org

| Parameter | Control (Diabetic) | 11,12-EET Treated (Diabetic) | Reference |

|---|---|---|---|

| Wound Closure Time (Days) | 13.00 ± 2.20 SD | 8.40 ± 1.39 SD | nih.gov |

Promotion of Keratinocyte Proliferation and Migration

The process of re-epithelialization, which is critical for wound closure, is heavily dependent on the proliferation and migration of keratinocytes. medsci.orgmdpi.com Research suggests that EETs play a role in promoting these cellular processes. While direct studies specifically isolating the effect of 11,12-EET on keratinocytes are part of a broader investigation into EETs, the evidence points towards a positive influence.

EETs are known to enhance the expression of Stromal cell-Derived Factor-1α (SDF-1α) in wounds. plos.org SDF-1α is a chemokine that not only acts as a homing factor for progenitor cells but also promotes keratinocyte proliferation and migration. plos.org This suggests that the beneficial effects of 11,12-EET on wound healing are, at least in part, mediated by its ability to stimulate the cellular activities essential for rebuilding the epithelial layer. plos.org

Stimulation of Muscle Stem Cell Activation, Proliferation, and Differentiation

11,12-Epoxyeicosatrienoic acid (11,12-EET) has been identified as a significant signaling molecule in the regulation of muscle stem cells (MuSCs), also known as satellite cells. These cells are crucial for the repair and regeneration of skeletal muscle tissue following injury. Research has demonstrated that 11,12-EET, a bioactive lipid metabolite, plays a multifaceted role in stimulating the key processes of MuSC activation, proliferation, and differentiation, which are essential for effective muscle repair.

Recent studies have highlighted that macrophages, which are key immune cells involved in the response to tissue injury, release 11,12-EET. This secretion of 11,12-EET acts as a crucial communication signal to MuSCs, promoting a pro-regenerative environment. One of the primary mechanisms by which 11,12-EET stimulates MuSCs is through the amplification of fibroblast growth factor (FGF) signaling. By enhancing the interaction between FGF and its receptor (FGFR) on the surface of MuSCs, 11,12-EET effectively boosts the downstream signaling pathways that drive cell activation and proliferation.

Furthermore, 11,12-EET has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) cascade pathway within muscle stem cells. The activation of the MAPK pathway is a well-established mechanism for promoting cell proliferation and survival, thereby contributing to the expansion of the MuSC pool necessary for repairing damaged muscle fibers. This lipid mediator is considered a tissue messenger that stimulates myogenesis, the process of forming new muscle tissue.

While the roles of 11,12-EET in MuSC activation and proliferation are well-documented, its specific impact on their differentiation into mature muscle fibers is an area of ongoing investigation. Some evidence suggests that 11,12-EET also contributes to the differentiation of MuSCs, completing the regenerative process. The coordinated action of activating quiescent stem cells, promoting their proliferation, and guiding their differentiation underscores the importance of 11,12-EET in skeletal muscle homeostasis and repair.

Table 1: Research Findings on the Role of 11,12-EET in Muscle Stem Cell Function

| Process | Effect of 11,12-EET | Key Mechanisms | References |

| Activation | Stimulates the activation of quiescent muscle stem cells. | Amplification of fibroblast growth factor (FGF) signaling. | researchgate.net |

| Proliferation | Promotes the proliferation and expansion of the muscle stem cell pool. | Activation of the MAPK cascade pathway; Enhanced FGF-FGFR signaling. | researchgate.net |

| Differentiation | Implicated in promoting the differentiation of myoblasts into mature muscle fibers (myogenesis). | Further research is needed to fully elucidate the specific signaling pathways. | researchgate.net |

Emerging Roles in Cell Proliferation and Differentiation Beyond Organ Systems

Beyond its established roles within specific organ systems, 11,12-EET is increasingly recognized for its broader influence on fundamental cellular processes such as proliferation and differentiation. These effects have significant implications in various pathological conditions, most notably in the context of cancer biology.

Correlation with Cancer Progression Mechanisms (e.g., Tamoxifen Resistance in Breast Cancer)

A growing body of evidence has implicated 11,12-EET in the progression of several types of cancer. This lipid mediator has been shown to promote key aspects of malignancy, including tumor growth, angiogenesis (the formation of new blood vessels that supply the tumor), and metastasis (the spread of cancer cells to other parts of the body).

One of the most well-documented roles of 11,12-EET in cancer is its contribution to the development of therapy resistance, particularly in breast cancer. Tamoxifen is a widely used endocrine therapy for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to this treatment over time, leading to disease progression.

Research has revealed a direct link between the cytochrome P450 (CYP) epoxygenase pathway, which produces EETs, and tamoxifen resistance. Specifically, studies have shown that the expression of the enzyme CYP3A4 and the subsequent production of 11,12-EET are significantly enhanced in tamoxifen-resistant breast cancer cells. nih.govoncotarget.com This elevated level of 11,12-EET contributes to the aggressive characteristics of these resistant tumors, including their rapid growth and increased migratory and invasive capabilities. nih.gov

The mechanisms through which 11,12-EET promotes cancer progression and tamoxifen resistance are multifaceted. It has been demonstrated that 11,12-EET can stimulate angiogenesis by upregulating the expression of vascular endothelial growth factor (VEGF), a potent stimulator of blood vessel formation. nih.gov Furthermore, 11,12-EET can activate several pro-cancer signaling pathways, including those involving the epidermal growth factor receptor (EGFR) and sphingosine kinase 1. nih.gov

Inhibition of the CYP3A4-mediated production of 11,12-EET has been shown to suppress the proliferation of tamoxifen-resistant breast cancer cells and inhibit their angiogenic and migratory properties. nih.govoncotarget.com These findings highlight the critical role of the 11,12-EET signaling pathway in the progression of therapy-resistant breast cancer and suggest that targeting this pathway could be a promising therapeutic strategy for overcoming tamoxifen resistance.

Table 2: Role of 11,12-EET in Cancer Progression and Tamoxifen Resistance

| Mechanism | Effect of Elevated 11,12-EET | Signaling Pathways Involved | References |

| Tumor Growth | Promotes the proliferation of cancer cells. | Activation of EGFR and sphingosine kinase 1 signaling. | nih.gov |

| Angiogenesis | Stimulates the formation of new blood vessels to supply the tumor. | Upregulation of Vascular Endothelial Growth Factor (VEGF). | nih.gov |

| Metastasis | Enhances the migration and invasion of cancer cells. | Not fully elucidated, but linked to overall malignant phenotype. | nih.govjci.org |

| Tamoxifen Resistance | Contributes to the development of resistance in ER+ breast cancer. | Enhanced production via CYP3A4 enzyme. | nih.govoncotarget.com |

Cellular and Molecular Signaling Mechanisms of 11,12 Epoxyeicosatrienoic Acid Action

Receptor-Mediated Signaling Pathways

Evidence strongly suggests that 11,12-EET's actions are mediated by cell surface receptors, particularly G protein-coupled receptors (GPCRs), which transduce the extracellular signal into intracellular responses. nih.govnih.govphysiology.org

The concept of a specific cell-surface receptor for 11,12-EET has been postulated due to the observation that many of its effects are dependent on downstream signaling molecules typically associated with GPCR activation. nih.govnih.gov The actions of 11,12-EET are often rapid and specific to certain enantiomers, further supporting a receptor-mediated mechanism. nih.govnih.gov While the exact molecular identity of a high-affinity EET receptor remains under investigation, functional studies have provided substantial evidence for its existence and its coupling to heterotrimeric G proteins. nih.govnih.govnih.gov

A significant body of research points to the involvement of the stimulatory G protein (Gs) in mediating the effects of 11,12-EET. nih.govahajournals.org In endothelial cells, the angiogenic responses and translocation of TRPC6 channels induced by 11,12-EET are abolished when the Gs protein is downregulated using small interfering RNA (siRNA). nih.govnih.gov Conversely, downregulation of Gq/11 proteins has no effect on these processes. nih.govnih.gov Biochemical studies have confirmed that 11,12-EET increases the binding of GTP to Gs, but not Gi proteins, in endothelial cells. nih.gov Similarly, in coronary arterial smooth muscle cells, the activation of KCa channels by 11,12-EET is completely blocked by a specific antibody against the Gs alpha subunit (Gsα), while antibodies against Giα or Gβγ subunits have no effect. nih.govahajournals.org This Gs-dependent mechanism is a cornerstone of 11,12-EET's function as an endothelium-derived hyperpolarizing factor (EDHF). nih.govahajournals.org

| Experimental Finding | Cell Type | Key Outcome | Reference |

|---|---|---|---|

| siRNA-mediated downregulation of Gs | Endothelial cells | Abolished 11,12-EET-induced TRPC6 translocation and angiogenesis. | nih.govnih.gov |

| Downregulation of Gq/11 | Endothelial cells | No effect on 11,12-EET-induced responses. | nih.govnih.gov |

| Anti-Gsα antibody application | Bovine coronary arterial smooth muscle cells | Completely blocked 11,12-EET-induced activation of KCa channels. | nih.govahajournals.org |

| Anti-Giα or anti-Gβγ antibody application | Bovine coronary arterial smooth muscle cells | No effect on 11,12-EET-induced KCa channel activation. | nih.gov |

| GTP binding assay | Endothelial cells | 11,12-EET increased GTP binding to Gs, but not Gi proteins. | nih.gov |

The activation of Gs protein is classically linked to the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). physiology.orgnih.govkhanacademy.org Several actions of 11,12-EET follow this canonical pathway. For instance, the translocation of TRPC6 channels and the promotion of angiogenesis in endothelial cells are prevented by PKA inhibitors. nih.govnih.gov Angiogenesis initiated by 11,12-EET also involves a cAMP/PKA signaling pathway that induces cyclooxygenase-2 (COX-2) expression. physiology.org

However, there is also compelling evidence for PKA-independent mechanisms. nih.gov In bovine coronary arteries, while Gs is required to activate KCa channels, this effect occurs without a detectable increase in intracellular cAMP. nih.gov This suggests a direct, membrane-delimited action of the Gsα subunit on the channel, independent of cAMP/PKA. nih.gov Furthermore, in renal myocytes, while 11,12-EET analogs do cause a modest increase in cAMP, the activation of large-conductance KCa channels appears to be more significantly driven by phosphoprotein phosphatase 2A (PP2A), which increases channel activity to a much greater extent than PKA. nih.gov

Interaction with Ion Channels

A primary mechanism through which 11,12-EET exerts its physiological effects is by modulating the activity of various ion channels, leading to changes in membrane potential and intracellular calcium concentrations. physiology.org

One of the most well-documented actions of 11,12-EET is the activation of large-conductance Ca2+-activated potassium (KCa, or BK) channels in vascular smooth muscle cells. physiology.orgnih.govahajournals.orgphysiology.org This activation leads to potassium efflux, membrane hyperpolarization, and ultimately, vasorelaxation. nih.gov Patch-clamp experiments have demonstrated that 11,12-EET increases the open probability of KCa channels. nih.govahajournals.org This effect is not direct, as it is absent in inside-out membrane patches unless GTP is supplied to the cytoplasmic side, indicating the requirement of an intact G protein signaling cascade. nih.govnih.govahajournals.org The restoration of channel activation by GTP implicates a G protein-dependent mechanism, which has been identified as being mediated by Gsα. nih.govahajournals.org

Interestingly, the context of the tissue can alter the ultimate physiological response. In the pulmonary circulation, 11,12-EET contributes to vasoconstriction by stimulating the association of the KCa channel's α and β1 subunits within the mitochondria, which leads to mitochondrial membrane depolarization and subsequent smooth muscle cell depolarization. nih.gov Some studies have also suggested a direct interaction of EETs with the extracellular face of the KCa channel, though the G protein-mediated pathway is more widely supported. nih.gov

| Experimental Model | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| Bovine coronary artery smooth muscle cells (cell-attached patch) | 11,12-EET (1-100 nmol/L) increased KCa channel activity. | Intact intracellular signaling required. | nih.govahajournals.org |

| Bovine coronary artery smooth muscle cells (inside-out patch) | 11,12-EET had no effect unless GTP was added. | Requires G protein activation. | nih.govahajournals.org |

| Bovine coronary artery smooth muscle cells (outside-out patch) | 11,12-EET increased KCa channel activity when GTP was in the pipette. Blocked by anti-Gsα antibody. | Gsα-mediated mechanism. | nih.govahajournals.org |

| Renal myocytes | 11,12-EET analogs activated KCa channels. | Primarily dependent on PP2A activity, with minor PKA involvement. | nih.gov |

| Pulmonary artery smooth muscle cells | 11,12-EET stimulates association of KCa α and β1 subunits in mitochondria. | Leads to mitochondrial depolarization and vasoconstriction. | nih.gov |

In human endothelial cells, 11,12-EET has been shown to rapidly induce the translocation of the transient receptor potential canonical 6 (TRPC6) channel to the plasma membrane. nih.govnih.gov This effect is stereospecific, being elicited by the 11(R),12(S)-EET enantiomer but not the 11(S),12(R)-EET enantiomer. nih.govnih.gov The translocation is a swift event, occurring within 30 seconds of stimulation. nih.govnih.gov This process is dependent on the Gs-protein/PKA signaling pathway, as it is prevented by PKA inhibitors and by the downregulation of the Gs protein. nih.govnih.gov The movement of these non-selective cation channels to the membrane is linked to the pro-angiogenic effects of 11,12-EET, such as endothelial cell migration and tube formation. nih.gov

Intracellular Signaling Cascades Activated by 11,12-Epoxyeicosatrienoic Acid Action

The biological activities of 11,12-Epoxyeicosatrienoic acid (11,12-EET) are mediated through the activation and modulation of a complex network of intracellular signaling cascades. These pathways are fundamental to cellular processes such as proliferation, inflammation, migration, and apoptosis. The following sections detail the key signaling networks influenced by 11,12-EET.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, ERK1/2, JNK/c-Jun)

11,12-EET is a significant modulator of the Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in translating extracellular signals into cellular responses. Research has demonstrated that 11,12-EET can activate key components of the MAPK family, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK, in human coronary artery endothelial cells. nih.gov This activation can be initiated by concentrations as low as 3 nM. nih.gov In pulmonary murine microvascular endothelial cells, epoxyeicosatrienoic acids (EETs) have been shown to activate all three primary MAPK pathways involved in mitogenic functions: p38 MAPK, ERK1/2, and c-Jun N-terminal kinase (JNK). nih.gov

The neovasculogenic effects of 11,12-EET are also linked to MAPK signaling, specifically through the phosphorylation of the ERK 1/2 signaling pathway. nih.gov Conversely, in certain contexts, 11,12-EET can exert regulatory effects that lead to the downregulation of specific MAPK pathways. For instance, it has been observed to decrease the transforming growth factor (TGF)-β1-induced activation of the ERK pathway in fibroblasts. nih.gov Furthermore, in human umbilical vein endothelial cells, increased production of 11,12-EET through the overexpression of the CYP2C9 enzyme is associated with the activation of MAPK phosphatase-1, which in turn leads to a reduction in JNK activity and an increase in cyclin D1 expression, thereby promoting proliferation. nih.govphysiology.org

Table 1: Effects of 11,12-EET on MAPK Signaling Pathways

| Cell Type | Pathway Component | Effect of 11,12-EET | Observed Outcome |

|---|---|---|---|

| Human Coronary Artery Endothelial Cells | ERK1/2, p38 MAPK | Activation | - |

| Pulmonary Murine Microvascular Endothelial Cells | p38 MAPK, ERK1/2, JNK | Activation | Mitogenic Function |

| Human Endothelial Progenitor Cells | ERK 1/2 | Phosphorylation | Neovasculogenesis |

| Human Umbilical Vein Endothelial Cells | JNK | Inactivation via MAPK phosphatase-1 | Proliferation |

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is another critical target of 11,12-EET, playing a central role in cell survival, growth, and proliferation. Studies have shown that 11,12-EET stimulates the time-dependent phosphorylation of Akt, a key downstream effector of PI3K. nih.gov This activation is integral to the pro-angiogenic and neovasculogenic properties of 11,12-EET. nih.govaacrjournals.org Specifically, the neovasculogenic effect of 11,12-EET in human endothelial progenitor cells involves the phosphorylation of PI3K/Akt. nih.gov

The proliferative effect of 11,12-EET on endothelial cells is directly linked to the PI3K/Akt pathway's ability to phosphorylate and consequently inactivate Forkhead Box O (FOXO) transcription factors. nih.gov This inactivation is a crucial step that leads to endothelial cell proliferation. nih.gov The PI3K/Akt pathway, along with MAPK signaling, is considered a primary mediator of the mitogenic and angiogenic responses induced by EETs in various types of endothelial cells. nih.govphysiology.org There is also evidence suggesting that the biological effects of EETs may involve PI3K in mediating the activation of other signaling molecules, such as PPARγ. nih.gov

Modulation of Tyrosine Kinases and Phosphatases

11,12-EET has been shown to directly influence the activity of protein tyrosine kinases and phosphatases, which are key regulators of cellular signaling. In porcine aortic endothelial cells, 11,12-EET was found to increase tyrosine kinase activity in a concentration-dependent manner, with a half-maximal effective concentration (EC50) of 11.7 nM. nih.gov This finding indicates that beyond its effects on ion channels, 11,12-EET is also a regulator of signaling pathways that are activated by tyrosine kinases. nih.gov

Furthermore, 11,12-EET can modulate the activity of phosphatases. In endothelial cells, increased levels of 11,12-EET resulting from the overexpression of the CYP2C9 enzyme led to the activation of MAPK phosphatase-1. nih.govphysiology.org This phosphatase acts to inactivate specific MAPK members, such as JNK, demonstrating a mechanism by which 11,12-EET can fine-tune cellular signaling responses. nih.govphysiology.org

Table 2: Modulation of Kinases and Phosphatases by 11,12-EET

| Enzyme | Cell Type | Effect of 11,12-EET | Downstream Consequence |

|---|---|---|---|

| Tyrosine Kinase | Porcine Aortic Endothelial Cells | Increased activity | Activation of tyrosine kinase-dependent signaling |

Regulation of Nuclear Factor-κB (NF-κB) Transcription and Related Inhibitory Pathways

Nuclear Factor-κB (NF-κB) is a transcription factor that plays a pivotal role in inflammatory responses. 11,12-EET exhibits complex regulatory effects on the NF-κB pathway. In some cellular contexts, it has been shown to upregulate the expression of NF-κB proteins. nih.gov For example, in human endothelial progenitor cells, 11,12-EET enhances the nuclear levels of the NF-κB p65 subunit (RelA), which is associated with neovasculogenesis. nih.gov

Conversely, 11,12-EET is also widely recognized for its anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB signaling cascade. nih.gov It has been demonstrated that 11,12-EET can prevent the activation of the inflammatory response triggered by lipopolysaccharide (LPS) in monocytes by suppressing NF-κB signaling. nih.gov This inhibitory action is thought to involve the suppression of the IκB kinase (IKK) complex, which is essential for NF-κB activation. nih.gov

Activation of Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate gene expression related to metabolism and inflammation. 11,12-EET has been identified as a ligand that can activate PPARs, particularly PPARγ. nih.govnih.govmdpi.com The activation of PPARγ by EETs is believed to contribute to their anti-inflammatory effects, in part by inhibiting NF-κB-dependent signaling pathways. nih.gov

However, the interaction between 11,12-EET and PPARγ appears to be context-dependent. A recent study on macrophages demonstrated that while 11,12-EET is known to activate PPAR-γ, it paradoxically prevented a TGF-β-induced increase in PPAR-γ protein levels and activity. nih.govnih.gov This effect was attributed to the promotion of the proteasomal degradation of the PPAR-γ protein by 11,12-EET. nih.govnih.gov This suggests a complex regulatory loop where 11,12-EET may initially activate PPARγ, followed by a feedback mechanism that leads to its degradation. nih.gov

Influence on Forkhead Box O (FOXO) Factors and Cell Cycle Regulators (e.g., p27Kip1)

11,12-EET plays a significant role in regulating cell cycle progression through its influence on Forkhead Box O (FOXO) transcription factors and cyclin-dependent kinase inhibitors like p27Kip1. In human umbilical vein endothelial cells, 11,12-EET induces a reduction in the protein expression of p27Kip1 in a time- and dose-dependent manner. nih.gov p27Kip1 is a key inhibitor of the cell cycle, and its downregulation promotes cell proliferation.